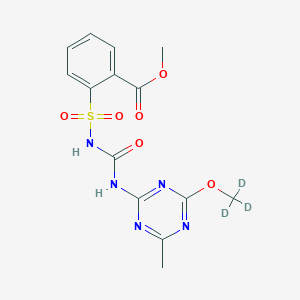
Metsulfuron-methyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metsulfuron-methyl-d3 is a deuterated form of metsulfuron-methyl, a sulfonylurea herbicide. This compound is primarily used for controlling broadleaf weeds and some annual grasses. It is a systemic herbicide with both foliar and soil activity, which inhibits cell division in shoots and roots .
Vorbereitungsmethoden
The synthesis of metsulfuron-methyl-d3 involves several steps:
Step 1: Adding a compound I into an ethanol solution of sodium ethoxide to prepare a compound II.
Step 2: Adding the compound II into a tetrahydrofuran solution of deuterated sodium methoxide and performing a reflux reaction to obtain a compound III.
Step 3: Suspending compound IV in anhydrous toluene, adding compound V dropwise, and adding triethylene diamine to prepare a toluene solution of compound VI under heating conditions.
Analyse Chemischer Reaktionen
Metsulfuron-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include sodium ethoxide, deuterated sodium methoxide, and triethylene diamine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Metsulfuron-methyl-d3 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for studying the behavior of herbicides.
Biology: It is used to study the effects of herbicides on plant physiology and weed management.
Medicine: Research on its potential effects on human health and its environmental impact.
Industry: Used in the agricultural industry for weed control in various crops
Wirkmechanismus
Metsulfuron-methyl-d3 works by inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine and isoleucine. This inhibition prevents cell division and growth, leading to the death of the target plants .
Vergleich Mit ähnlichen Verbindungen
Metsulfuron-methyl-d3 is similar to other sulfonylurea herbicides such as chlorsulfuron and sulfosulfuron. its deuterated form provides unique advantages in research applications, such as improved stability and traceability in analytical studies. Other similar compounds include:
Chlorsulfuron: Another sulfonylurea herbicide with similar mechanisms of action.
Sulfosulfuron: Used for controlling a wide range of weeds in various crops
Eigenschaften
CAS-Nummer |
2377723-88-9 |
|---|---|
Molekularformel |
C14H15N5O6S |
Molekulargewicht |
384.38 g/mol |
IUPAC-Name |
methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3 |
InChI-Schlüssel |
RSMUVYRMZCOLBH-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |
Kanonische SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


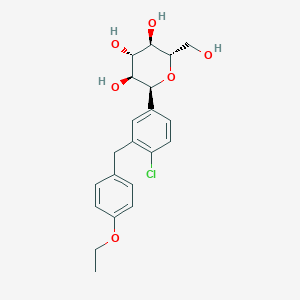
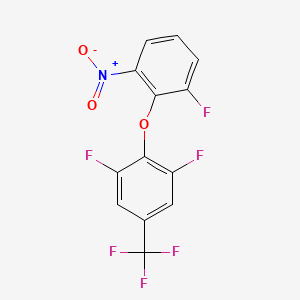
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
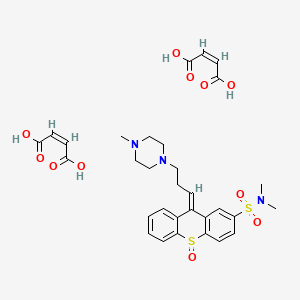
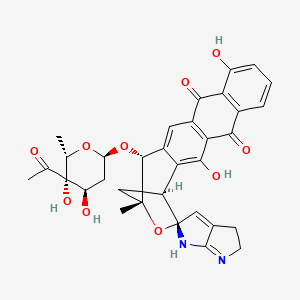
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
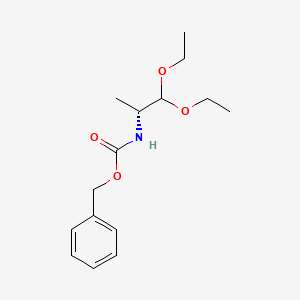

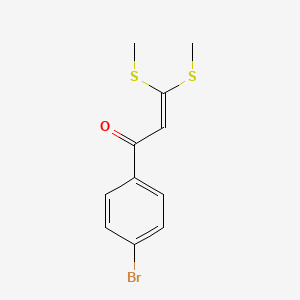
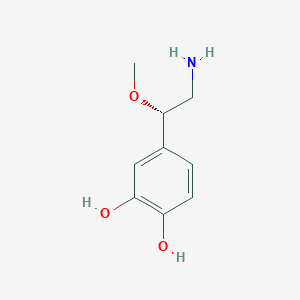
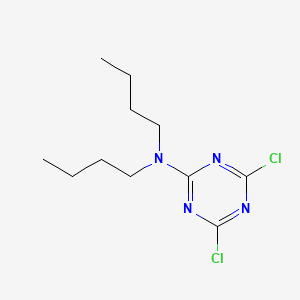
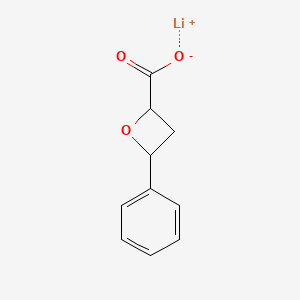
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
